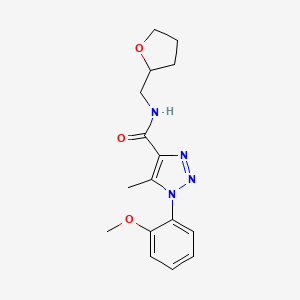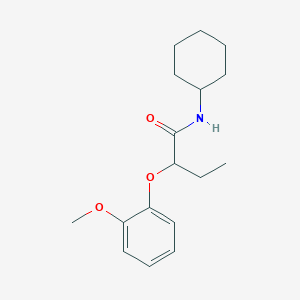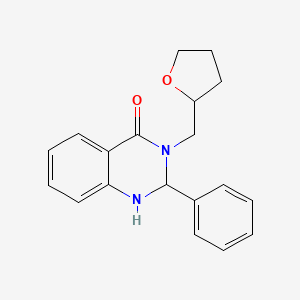![molecular formula C21H24ClN3O3 B4752766 ethyl 4-({[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4752766.png)
ethyl 4-({[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}amino)benzoate
Vue d'ensemble
Description
Ethyl 4-({[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}amino)benzoate, also known as ECA, is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. ECA belongs to the class of compounds known as piperazine derivatives, which have been extensively studied for their pharmacological properties.
Mécanisme D'action
The exact mechanism of action of ethyl 4-({[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}amino)benzoate is not fully understood, but it is believed to act on multiple targets within cells. This compound has been shown to inhibit the activity of enzymes involved in cell proliferation and survival, as well as modulate the expression of genes involved in inflammation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, while in normal cells, it has been shown to have minimal toxicity. In animal models, this compound has been shown to reduce inflammation and oxidative stress, as well as improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-({[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}amino)benzoate has several advantages as a research tool, including its high potency and selectivity, as well as its ability to target multiple pathways within cells. However, this compound also has limitations, including its low solubility in water and limited availability.
Orientations Futures
There are several future directions for research on ethyl 4-({[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}amino)benzoate, including:
1. Investigating the potential of this compound as a therapeutic agent in specific types of cancer, such as breast cancer or lung cancer.
2. Studying the effects of this compound on the immune system, particularly in the context of autoimmune diseases.
3. Investigating the potential of this compound as a treatment for neurodegenerative diseases, such as Alzheimer's or Parkinson's.
4. Developing new synthetic routes for this compound that improve its solubility and availability.
5. Investigating the potential of this compound as a tool for studying cellular pathways involved in cancer and inflammation.
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research for its potential as a therapeutic agent. While its exact mechanism of action is not fully understood, this compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research. There are several future directions for research on this compound, including investigating its potential as a therapeutic agent in specific types of cancer and studying its effects on the immune system and neurodegenerative diseases.
Applications De Recherche Scientifique
Ethyl 4-({[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}amino)benzoate has been studied for its potential as a therapeutic agent in a range of medical conditions, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to exhibit anti-proliferative and apoptotic effects in cancer cells, making it a promising candidate for chemotherapy. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. In neurological research, this compound has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
Propriétés
IUPAC Name |
ethyl 4-[[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O3/c1-3-28-20(26)16-5-8-18(9-6-16)23-21(27)25-12-10-24(11-13-25)19-14-17(22)7-4-15(19)2/h4-9,14H,3,10-13H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRWDEISDZZPGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]methyl}-1H-pyrazol-5-ol](/img/structure/B4752708.png)


![N-{1-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]propyl}-N-phenylmethanesulfonamide](/img/structure/B4752729.png)


![3-benzyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B4752759.png)

![3,5-dimethyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-4-isoxazolecarboxamide](/img/structure/B4752772.png)


![3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4752800.png)
![methyl 3-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4752806.png)
![N-{4-[(2-{[(4-methoxyphenyl)amino]carbonothioyl}hydrazino)sulfonyl]phenyl}acetamide](/img/structure/B4752811.png)